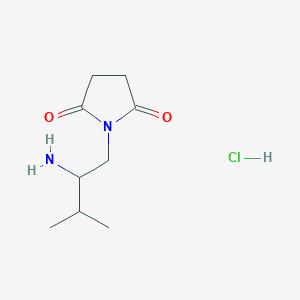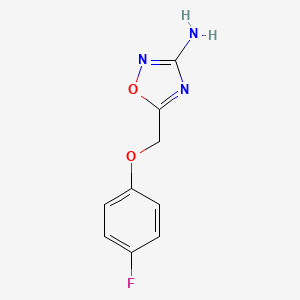
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine
Descripción general
Descripción
“5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” appears to be a chemical compound. However, there is limited information available about this specific compound12. It seems to be related to other compounds with similar structures, such as “5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid” and "4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde"12.
Molecular Structure Analysis
The molecular structure of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” is not directly available. However, a related compound “4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” has a linear formula of C16H11O3N2F12.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, a related compound “5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid” has a molecular weight of 236.2 and is a solid at room temperature5.
Aplicaciones Científicas De Investigación
Therapeutic Potential
The 1,2,4-oxadiazole ring, such as found in 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine, is a significant structural motif in medicinal chemistry due to its prevalence in compounds with a broad spectrum of therapeutic activities. Research has demonstrated that derivatives of 1,2,4-oxadiazole possess diverse biological properties, including antimicrobial, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer activities. These compounds interact with biological systems through hydrogen bond interactions with biomacromolecules, showcasing their versatility in drug design and development (Wang et al., 2022).
Synthetic Applications
The synthesis of 1,2,4-oxadiazoles, including the specific compound , is a topic of considerable interest in organic chemistry. These compounds can be synthesized through various methods, including the reaction of amidoximes with carboxylic acids or their derivatives, highlighting the chemical versatility and adaptability of the oxadiazole ring for creating potentially bioactive molecules (Kayukova, 2005).
Potential in Drug Development
The oxadiazole core is recognized for its potential in new drug development, especially as bioisosteres for carboxylic acids, carboxamides, and esters. This aspect is crucial for the rational design of new compounds with enhanced pharmacological profiles. Research has highlighted 1,3,4-oxadiazole derivatives for their roles in treating various diseases, emphasizing the importance of the oxadiazole scaffold in medicinal chemistry and drug discovery (Rana et al., 2020).
Antiparasitic Applications
Oxadiazole derivatives, including those with 1,2,4-oxadiazole rings, have been investigated for their antiparasitic potential. The structural diversity of oxadiazole allows for the synthesis of compounds with significant antiparasitic activity, offering new avenues for treating parasitic infections (Pitasse-Santos et al., 2017).
Safety And Hazards
The safety and hazards of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, a related compound “4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” is classified as an eye irritant2.
Direcciones Futuras
The future directions for “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, 1,2,4-oxadiazole derivatives are being studied for their potential as novel antibacterial agents3.
Please note that this analysis is based on the limited information available and the properties of related compounds. For a more accurate and comprehensive analysis, more specific and detailed information would be needed.
Propiedades
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)13-15-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBITLGIMSSWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



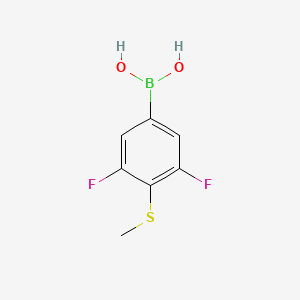
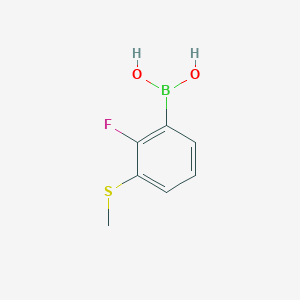
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)
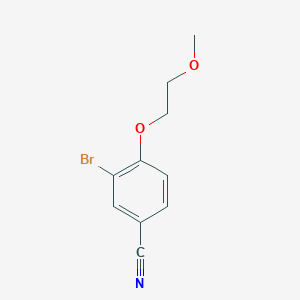
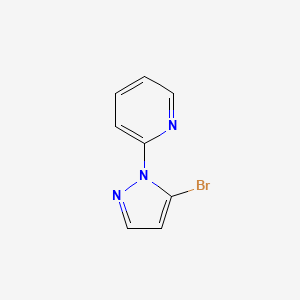
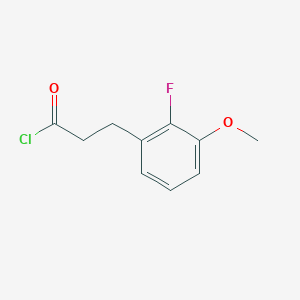
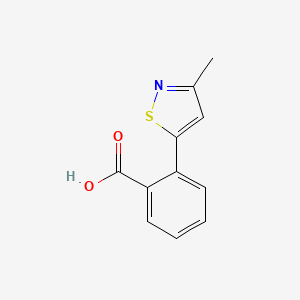
![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
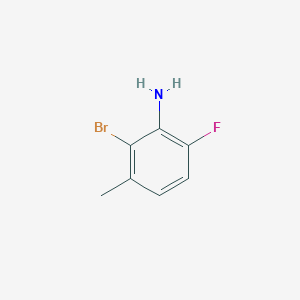
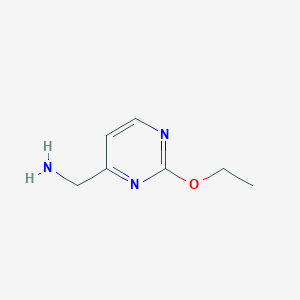
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)
